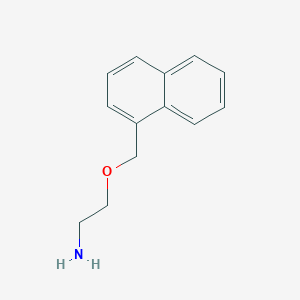

2-(Naphthalen-1-ylmethoxy)-ethylamine

Description

2-(Naphthalen-1-ylmethoxy)-ethylamine is a secondary amine featuring a naphthalene ring substituted at the 1-position with a methoxyethylamine side chain. The compound’s systematic name reflects its structure: the naphthalene core is linked via a methoxy group (-OCH₃) to an ethylamine (-CH₂CH₂NH₂) moiety.

The compound’s synthesis typically involves coupling a naphthalen-1-ylmethoxy group with ethylamine precursors. For example, analogous procedures include the use of carbodiimide-mediated coupling reactions, as seen in the preparation of related naphthalene-acetamide derivatives .

Properties

Molecular Formula |

C13H15NO |

|---|---|

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-(naphthalen-1-ylmethoxy)ethanamine |

InChI |

InChI=1S/C13H15NO/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2 |

InChI Key |

DIBWTBPASUFKNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2COCCN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride

- Structure : Differs in the substitution position of the methoxy group (7-position vs. 1-position) and includes a hydrochloride salt.

- Properties: The hydrochloride salt enhances solubility in polar solvents.

- Applications : Studied for its bioactivity in neurological models due to its structural resemblance to serotonin analogues.

R-(+)-1-(Naphthyl)ethylamine

- Structure : Features a naphthyl group directly attached to the ethylamine chain without a methoxy spacer.

- Properties : Higher hydrophobicity due to the absence of the methoxy group, leading to increased membrane permeability.

- Applications : Used as a chiral auxiliary in asymmetric synthesis and pharmaceutical intermediates .

2-(1-Methylethoxy)-1-naphthalenemethanamine (CAS 1049030-20-7)

- Structure : Contains a branched methylethoxy (-OCH(CH₃)₂) group instead of methoxyethylamine.

- Properties : Increased steric bulk may limit interactions with planar receptor sites. Hydrophobicity is higher due to the branched alkoxy group .

5-Methoxytryptamine

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Structural Feature |

|---|---|---|---|---|

| 2-(Naphthalen-1-ylmethoxy)-ethylamine | C₁₃H₁₅NO | 201.27 | Low in water | 1-naphthylmethoxy, ethylamine |

| 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl | C₁₃H₁₆ClNO | 253.73 | High (polar solvents) | 7-methoxy, hydrochloride salt |

| R-(+)-1-(Naphthyl)ethylamine | C₁₂H₁₃N | 171.24 | Low in water | Direct naphthyl-ethylamine linkage |

| 5-Methoxytryptamine | C₁₁H₁₄N₂O | 190.24 | Moderate | Indole core, methoxyethylamine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.